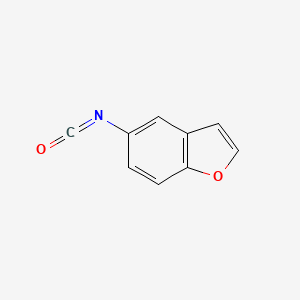

1-Benzofuran-5-yl isocyanate

Description

Overview of the Benzofuran (B130515) Heterocyclic Scaffold in Organic Chemistry and Drug Discovery

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in organic and medicinal chemistry. cuestionesdefisioterapia.comresearchgate.net This structural motif is prevalent in a vast number of natural products and synthetic molecules that exhibit a wide array of biological activities. taylorandfrancis.comnih.govrsc.org The inherent properties of the benzofuran ring system make it a "privileged scaffold," meaning its structure is frequently found in compounds with diverse pharmacological applications. taylorandfrancis.comrsc.org

Benzofuran derivatives have been identified as possessing potent activities, including but not limited to:

Antitumor taylorandfrancis.comnih.gov

Anti-inflammatory nih.govnih.gov

Antioxidant taylorandfrancis.comnih.gov

Neuroprotective frontiersin.org

The versatility of the benzofuran nucleus allows for a wide range of chemical modifications, enabling the synthesis of extensive libraries of compounds for drug discovery programs. nih.gov Researchers continually explore new synthetic methodologies to access novel benzofuran derivatives with enhanced biological profiles. rsc.org The presence of this scaffold in numerous clinically approved drugs underscores its importance in the pharmaceutical landscape. cuestionesdefisioterapia.com

Fundamental Importance of Isocyanate Functional Groups in Synthesis and Industrial Applications

The isocyanate group, with the chemical formula -N=C=O, is a highly reactive functional group that plays a pivotal role in organic synthesis and industrial chemistry. wikipedia.orgwikipedia.org Isocyanates are electrophiles, making them highly susceptible to reaction with a variety of nucleophiles, most notably alcohols and amines. wikipedia.orgyoutube.com

The reaction of an isocyanate with an alcohol yields a urethane (B1682113) linkage, which is the fundamental reaction in the production of polyurethanes. wikidoc.orgdan-iso.dk Polyurethanes are a versatile class of polymers with widespread applications, including:

Flexible and rigid foams for insulation and furniture wikipedia.orgdan-iso.dk

Coatings, adhesives, and sealants wikipedia.orgcdc.gov

Elastomers used in various consumer and industrial products youtube.comdan-iso.dk

In organic synthesis, isocyanates are valuable intermediates for the preparation of a diverse range of compounds, including ureas (from reaction with amines), carbamates, and other heterocyclic systems. wikipedia.orgwikidoc.org The industrial production of isocyanates is a major chemical enterprise, with compounds like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being produced on a massive scale. wikipedia.orgcdc.gov

Rationale for Comprehensive Academic Investigation of 1-Benzofuran-5-yl Isocyanate

The compound this compound merges the biologically significant benzofuran scaffold with the synthetically versatile isocyanate functional group. This unique combination provides a compelling rationale for its detailed academic investigation. The presence of the reactive isocyanate group on the benzofuran core opens up a vast chemical space for the synthesis of novel derivatives.

By utilizing the reactivity of the isocyanate, researchers can readily introduce a wide variety of substituents and functional groups onto the benzofuran skeleton. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of new compounds with tailored biological activities. nih.gov For instance, the reaction with various amines or alcohols can lead to the generation of benzofuran-based ureas and carbamates, classes of compounds known to exhibit interesting pharmacological properties.

Contextualization within Broader Isocyanate and Benzofuran Research Paradigms

The study of this compound is situated within the broader research paradigms of both isocyanate chemistry and benzofuran-focused drug discovery. It represents a strategic approach to leverage the well-established synthetic utility of isocyanates to functionalize a privileged biological scaffold.

This approach aligns with the ongoing trend in medicinal chemistry of exploring hybrid molecules, where two or more pharmacophoric units are combined to create new chemical entities with potentially enhanced or novel biological activities. The investigation of this compound and its derivatives contributes to the expanding library of benzofuran-based compounds and provides new tools for probing biological systems. The insights gained from studying its reactivity and the biological profiles of its derivatives can inform the design of future drug candidates and functional materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 499770-79-5 | americanchemicalsuppliers.comaromsyn.comscbt.com |

| Molecular Formula | C₉H₅NO₂ | americanchemicalsuppliers.comaromsyn.comscbt.com |

| Molecular Weight | 159.14 g/mol | americanchemicalsuppliers.comscbt.com |

| Appearance | Colorless to light yellow liquid | americanchemicalsuppliers.com |

| Density | 1.23 g/cm³ | americanchemicalsuppliers.com |

| Purity | >97% | aromsyn.com |

A related compound, 2,3-Dihydro-1-benzofuran-5-yl isocyanate , provides some comparative physicochemical data:

| Property | Value | Source |

| CAS Number | 215162-92-8 | chemicalbook.comchembk.comfishersci.se |

| Molecular Formula | C₉H₇NO₂ | chembk.comfishersci.se |

| Molecular Weight | 161.16 g/mol | fishersci.se |

| Melting Point | 42 °C | chemicalbook.com |

| Boiling Point | 130-132 °C at 3 mmHg | chemicalbook.com |

| Solubility | Chloroform | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBDATRNNMSVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594464 | |

| Record name | 5-Isocyanato-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-79-5 | |

| Record name | 5-Isocyanatobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isocyanato-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzofuran 5 Yl Isocyanate and Its Analogues

Established Approaches for Isocyanate Moiety Introduction

The conversion of a precursor molecule, typically an amine or a carboxylic acid derivative, into an isocyanate is a critical transformation. For a compound like 1-benzofuran-5-yl isocyanate, this would involve the transformation of a functional group at the 5-position of the benzofuran (B130515) ring. Several key methodologies have been developed for this purpose, each with distinct advantages and limitations.

Phosgene-Based and Alternative Phosgene-Free Strategies

Historically, the industrial production of isocyanates has been dominated by the use of phosgene (B1210022) (COCl₂), a highly toxic and hazardous gas. chemistryviews.orguniversityofcalifornia.edu The process involves reacting a primary amine, such as 5-aminobenzofuran, with phosgene. While effective, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct have driven extensive research into safer, "phosgene-free" alternatives. universityofcalifornia.edugoogle.com

Modern phosgene-free strategies aim to replace phosgene with less hazardous carbonyl sources. Notable alternatives include:

Diphosgene (Trichloromethyl Chloroformate): A liquid that serves as a safer substitute for gaseous phosgene, it can convert aliphatic and aromatic amines into isocyanates under milder conditions. hi.is

Carbon Dioxide (CO₂): Researchers have developed methods that utilize CO₂ as a C1 building block. chemistryviews.org One such method involves reacting an arylamine with CO₂ to form a carbamic acid intermediate, which is then dehydrated to yield the isocyanate. chemistryviews.org

Dimethyl Carbonate (DMC): As an environmentally friendly reagent, DMC can react with amines to form carbamates, which are then thermally decomposed to produce isocyanates. This process avoids chloride ions and is less corrosive. semanticscholar.org

Urea (B33335) Method: This approach uses urea and amines as raw materials to synthesize carbamates, which subsequently decompose into isocyanates. The byproducts can be recycled, making it an atom-efficient process. semanticscholar.org

Curtius Rearrangement: Mechanistic Considerations and Scalability Challenges

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically generated from a corresponding carboxylic acid derivative (e.g., 1-benzofuran-5-carboxylic acid). organic-chemistry.orgwikipedia.org

Mechanism: The reaction involves the thermal decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org It is now understood to be a concerted process, where the migration of the R-group occurs simultaneously with the expulsion of dinitrogen gas, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This mechanism ensures the complete retention of the migrating group's stereochemistry. wikipedia.orgnumberanalytics.com

Scalability Challenges: Despite its utility and tolerance for a wide range of functional groups, the primary challenge of the Curtius rearrangement on a large scale is the hazardous nature of the acyl azide intermediate. nih.govescholarship.org Acyl azides can be thermally unstable and potentially explosive, posing significant safety risks during synthesis, isolation, and handling. escholarship.orggoogle.com This has historically limited the industrial application of the classical batch-wise Curtius rearrangement. google.com

| Feature | Description |

| Starting Material | Carboxylic Acid or its derivatives (e.g., acyl chloride) |

| Key Intermediate | Acyl Azide (R-CO-N₃) |

| Product | Isocyanate (R-N=C=O) |

| Mechanism | Concerted rearrangement with loss of N₂ gas |

| Stereochemistry | Complete retention of configuration |

| Key Advantage | High functional group tolerance |

| Scalability Issue | Hazardous and potentially explosive nature of the acyl azide intermediate |

Staudinger-Aza-Wittig Reaction: Microwave-Assisted and One-Pot Protocols

The Staudinger-Aza-Wittig reaction provides an alternative pathway to isocyanates from organic azides. This tandem reaction involves the initial reaction of an azide with a phosphine (B1218219) (Staudinger reaction) to form an aza-ylide intermediate, which is then trapped by an electrophile like carbon dioxide to generate the isocyanate.

Recent advancements have significantly improved the efficiency and convenience of this method.

Microwave-Assisted Protocols: The use of microwave irradiation can dramatically accelerate the reaction, leading to faster synthesis times and often improved yields. beilstein-journals.orgnih.govacs.org

One-Pot Procedures: Combining multiple reaction steps into a single pot, such as the formation of the azide followed by the Staudinger-Aza-Wittig reaction, enhances operational simplicity and reduces waste. beilstein-journals.orgnih.govkuleuven.be

Polymer-Supported Reagents: A major drawback of the traditional Staudinger reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove. beilstein-journals.org Using polymer-bound phosphines simplifies purification, as the phosphine oxide byproduct remains attached to the solid support and can be removed by simple filtration. beilstein-journals.orgnih.gov

Advancements in Continuous Flow Chemistry for Isocyanate Synthesis

Continuous flow chemistry has emerged as a powerful technology to address the safety and scalability issues associated with isocyanate synthesis, particularly via the Curtius rearrangement. rsc.orgrsc.org In a flow reactor, small volumes of reactants are continuously mixed and reacted in a closed system. google.comacs.org

This approach offers several key advantages:

Enhanced Safety: Hazardous intermediates, such as acyl azides, are generated and consumed in situ within the reactor, meaning only a small amount exists at any given moment. google.comthieme-connect.com This significantly mitigates the risk of explosion associated with accumulating large quantities in a batch reactor. universityofcalifornia.edu

Improved Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better consistency and potentially higher yields. rsc.orgthieme-connect.com

Scalability: Scaling up production is achieved by running the flow process for a longer duration, rather than using larger reactors, which avoids many of the safety and heat-transfer problems of large-scale batch reactions. thieme-connect.com

Synthetic Pathways to the Benzofuran Ring System

The benzofuran scaffold is a common motif in natural products and pharmaceuticals. nih.gov Its synthesis has been the subject of extensive research, leading to a multitude of strategies for constructing the fused furan (B31954) ring onto a benzene (B151609) core.

Classical Annulation and Cyclization Reactions for Benzofuran Formation

The construction of the benzofuran ring generally involves the formation of one of the two C-O bonds or the C-C bond of the furan ring via an intramolecular cyclization reaction. A variety of starting materials and reaction conditions can be employed.

| Synthetic Strategy | Starting Materials | Key Features |

| Cyclodehydration | α-Phenoxy ketones | Acid-catalyzed (e.g., Eaton's reagent) removal of water to close the furan ring. researchgate.net |

| Palladium-Catalyzed Cyclization | o-Iodophenols and terminal alkynes | A powerful Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran system. acs.orgnih.gov |

| From Salicylaldehydes | Salicylaldehydes and various coupling partners | Reaction with reagents like chloroacetonitrile (B46850) followed by cyclization is a common route. |

| Oxidative Cyclization | o-Alkenylphenols | Palladium catalysts can be used to effect an intramolecular oxidative C-O bond formation. mdpi.com |

| Benzannulation | (Trialkylsilyl)vinylketenes and lithium ynolates | A convergent strategy that assembles the aromatic ring with substituents already in place, which can then be cyclized to form the benzofuran. nih.gov |

A common and versatile approach to substituted benzofurans involves the coupling of a phenol (B47542) derivative with a component that will form the furan ring, followed by cyclization. For instance, the synthesis of 2-arylbenzofurans can be achieved via the Sonogashira coupling of o-iodophenols with terminal alkynes, a reaction catalyzed by palladium and copper complexes. acs.orgrsc.org Another classical method is the acid-catalyzed cyclodehydration of α-phenoxy ketones. researchgate.net These methods provide robust and adaptable pathways to the core benzofuran structure required for the ultimate synthesis of this compound.

Rearrangement-Based Syntheses from Precursor Heterocycles

The synthesis of heteroaryl isocyanates, including this compound, can be effectively achieved through rearrangement reactions, with the Curtius rearrangement being a primary and clean method. whiterose.ac.ukgoogle.com This reaction facilitates the transformation of a carboxylic acid derivative into an isocyanate.

The process commences with the conversion of 1-benzofuran-5-carboxylic acid into an acyl azide. This intermediate is typically generated by reacting the corresponding acyl chloride or acylhydrazine with an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA). wikipedia.org The acyl azide is then subjected to thermal or photochemical conditions, prompting a rearrangement. whiterose.ac.uk

The mechanism is understood to be a concerted process where the bond to the R-group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂), thereby avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted pathway leads directly to the formation of this compound. A significant advantage of the Curtius rearrangement is its mild reaction conditions and the inert nature of its byproduct, nitrogen gas, which simplifies product purification. google.comnih.gov

Key Features of the Curtius Rearrangement:

Starting Material: 1-Benzofuran-5-carboxylic acid or its derivatives.

Key Intermediate: 1-Benzofuran-5-carbonyl azide.

Product: this compound.

Byproduct: Nitrogen gas (N₂).

Mechanism: Concerted rearrangement with loss of N₂.

Transition Metal-Catalyzed Coupling and Cyclization Methodologies

While direct catalytic synthesis of the isocyanate is uncommon, transition metal catalysis is fundamental for constructing the benzofuran core, which is the necessary scaffold for the target molecule. A multitude of methods utilizing palladium, copper, iron, and rhodium have been developed for synthesizing substituted benzofurans. acs.orgacs.org These strategies often involve the intramolecular cyclization of functionalized phenols.

A prevalent approach is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, followed by an intramolecular cyclization to form the benzofuran ring. acs.orgacs.org For instance, the coupling of 3-hydroxy-4-iodophenyl derivatives with alkynes can pave the way for a C-5 functionalized benzofuran.

Iron and copper catalysis have also been employed in one-pot processes starting from 1-aryl or 1-alkylketones. acs.org These reactions proceed via a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by a copper- or iron-catalyzed intramolecular O-arylation to forge the C-O bond of the furan ring. acs.orgmdpi.com

Rhodium-based catalysts have been utilized for the multicomponent synthesis of substituted benzofurans, showcasing the versatility of transition metals in accessing this heterocyclic core. acs.org These catalytic methods provide robust and flexible routes to various benzofuran precursors that can then be further functionalized at the C-5 position and converted to the desired isocyanate.

Table 1: Selected Transition Metal-Catalyzed Syntheses of the Benzofuran Core

| Catalytic System | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Pd/Cu | 2-Halophenols and terminal alkynes | Sonogashira coupling and intramolecular cyclization | acs.org |

| Fe/Cu | 1-Arylketones | C-H halogenation and intramolecular O-arylation | acs.org |

| Iridium | Substituted benzylic alcohols | Hydrogen transfer | researchgate.net |

| Rhodium | Salicylic acid derivatives and vinyl carbonates | Transfer of vinylene | acs.org |

| Palladium | o-Alkynylphenols | Hydroalkoxylation and cyclization | mdpi.com |

Directed Synthesis of this compound: Key Precursors and Reaction Optimization

The directed synthesis of this compound hinges on the efficient preparation of precursors where a functional group amenable to conversion into an isocyanate is installed at the C-5 position of the benzofuran ring.

Regioselective Functionalization of the Benzofuran Core at the C-5 Position

Achieving regioselective functionalization at the C-5 position is a critical step. Several synthetic routes begin with appropriately substituted phenols or acetophenones. For example, 2-hydroxy-5-substituted acetophenones can serve as foundational starting materials. jocpr.com

One common strategy involves the synthesis of 1-benzofuran-5-carbaldehyde, which can be subsequently oxidized to the corresponding carboxylic acid—the direct precursor for the Curtius rearrangement. The synthesis of 2-aryl-1-benzofuran-5-carbaldehyde has been achieved from 2-hydroxyacetophenone (B1195853) through a series of reactions including protection, oxime formation, and cyclization. jocpr.com Another route utilizes the coupling of 5-iodovanillin (B1580916) with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) iodide co-catalyst to produce a 5-formyl benzofuran derivative. jocpr.com

These methods highlight the importance of starting with benzene-ring precursors that already contain functionality at the position that will become C-5 of the benzofuran, thereby directing the synthesis towards the desired regioisomer.

Table 2: Key Precursors for C-5 Functionalization

| Precursor | Target Intermediate | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-Hydroxyacetophenone | 1-Benzofuran-5-carbaldehyde | Multi-step sequence involving oxime formation and cyclization | jocpr.com |

| 5-Iodovanillin | 1-Benzofuran-5-carbaldehyde | Pd/Cu-catalyzed coupling with an alkyne | jocpr.com |

| 3-Hydroxy-4-iodobenzene derivatives | 1-Benzofuran-5-carboxylic acid derivatives | Cyclization strategies post-coupling | acs.org |

Stereochemical Aspects in Target Compound Synthesis

The parent molecule, this compound, is an achiral, planar aromatic system. Therefore, its synthesis does not involve the creation of stereocenters, and stereochemical considerations are minimal.

However, it is crucial to note that the key synthetic transformation, the Curtius rearrangement, is known to proceed with complete retention of configuration. wikipedia.orgnih.gov This means that if a chiral R-group is migrating, its stereochemistry is preserved in the final isocyanate product. While not pertinent to the synthesis of the achiral parent compound, this stereoretentive nature is of paramount importance in the synthesis of chiral analogues of this compound, where a stereocenter might be present on a substituent attached to the benzofuran core. Any stereochemistry established in the precursor carboxylic acid would be faithfully transferred to the isocyanate product.

Derivatization and Chemical Transformations of this compound

The isocyanate functional group is highly electrophilic and serves as a versatile handle for a wide array of chemical transformations, primarily through nucleophilic addition reactions.

Synthesis of Urea and Carbamate (B1207046) Derivatives from the Isocyanate Group

The most common derivatizations of this compound involve its reaction with nucleophiles like amines and alcohols to form stable urea and carbamate derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Urea Formation: Reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea. This reaction is fundamental in medicinal chemistry for creating libraries of bioactive compounds. nih.govvulcanchem.com

Carbamate (Urethane) Formation: In the presence of an alcohol and often a catalyst, this compound undergoes nucleophilic addition to form a carbamate (urethane) derivative. wikipedia.org This reaction is notably used in organic synthesis to install protecting groups on amines; for instance, reacting the isocyanate with benzyl (B1604629) alcohol or tert-butanol (B103910) would yield Cbz- or Boc-protected 5-aminobenzofuran, respectively, after the initial rearrangement. wikipedia.org

Table 3: Derivatization Reactions of this compound

| Nucleophile | Reagent Class | Product Class | General Structure | Reference |

|---|---|---|---|---|

| R-NH₂ / R₂NH | Primary/Secondary Amine | Urea | 1-Benzofuran-5-yl-NH-C(O)-NHR | nih.govvulcanchem.com |

| R-OH | Alcohol | Carbamate (Urethane) | 1-Benzofuran-5-yl-NH-C(O)-OR | wikipedia.org |

Nucleophilic Addition Reactions with Alcohols, Amines, and Other Reagents

The isocyanate functional group (-N=C=O) is a potent electrophile, making this compound highly susceptible to nucleophilic attack. This reactivity is the foundation for its utility as a building block in the synthesis of more complex molecules. The carbon atom of the isocyanate is electron-deficient and readily reacts with a wide range of nucleophiles, most commonly alcohols and amines. smolecule.commasterorganicchemistry.com

The reaction of this compound with an alcohol (R-OH) results in the formation of a carbamate (urethane) derivative. kuleuven.be In this process, the oxygen atom of the alcohol attacks the central carbon of the isocyanate, followed by proton transfer to the nitrogen atom. This addition reaction is often catalyzed and provides a straightforward method for producing N-aryl carbamates bearing the benzofuran scaffold. Kinetic studies on analogous systems suggest that the reaction mechanism can be complex, potentially involving multiple molecules of the alcohol in the transition state. kuleuven.be

Similarly, the reaction with primary or secondary amines (R-NH₂ or R₂-NH) yields the corresponding substituted urea derivatives. wikipedia.org The nucleophilic nitrogen of the amine attacks the isocyanate carbon, leading to the formation of a stable C-N bond and yielding a 1-(1-benzofuran-5-yl)-3-substituted urea. This reaction is typically rapid and high-yielding, making it a reliable method for linking the benzofuran core to other amine-containing fragments.

Beyond simple alcohols and amines, this compound can react with other nucleophiles. For instance, reaction with water leads to hydrolysis, initially forming an unstable carbamic acid which readily decarboxylates to yield 5-amino-1-benzofuran. smolecule.commasterorganicchemistry.com Reaction with hydrazine (B178648) derivatives can produce semicarbazones, as demonstrated in the synthesis of complex benzofuran hybrids where an aryl isocyanate is reacted with a hydrazone intermediate. nih.gov

| Nucleophile | General Structure | Product Class | General Product Structure |

|---|---|---|---|

| Alcohol | R-OH | Carbamate (Urethane) | 1-Benzofuran-5-yl-NH-C(O)O-R |

| Primary Amine | R-NH₂ | Urea | 1-Benzofuran-5-yl-NH-C(O)NH-R |

| Secondary Amine | R₂NH | Urea | 1-Benzofuran-5-yl-NH-C(O)NR₂ |

| Water | H₂O | Amine (via Carbamic Acid) | 1-Benzofuran-5-ylamine |

Design and Synthesis of Hybrid Benzofuran Isocyanate Analogues

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. ijpsonline.comnih.gov A contemporary strategy in drug design involves the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single entity with potentially synergistic or multi-target activity. nih.govmdpi.com this compound is an ideal building block for this purpose, as its reactive isocyanate handle provides a direct and efficient means of forming stable urea or carbamate linkages to other molecular fragments. nih.govnih.gov

The design of such hybrids often starts by identifying two separate molecular entities known to have desirable biological activities. The synthesis then aims to connect them using a linker, for which the isocyanate group is well-suited. For example, a research endeavor focused on developing new anticancer agents involved the synthesis of benzofuranyl thiosemicarbazone and semicarbazone hybrids. nih.gov In this work, a hydrazone derivative of benzofuran was reacted with various aryl isocyanates or isothiocyanates to produce the final hybrid compounds. nih.gov This approach demonstrates how the isocyanate functionality can be used to couple a benzofuran core to another heterocyclic system.

Another synthetic design involves preparing a more complex isocyanate that already incorporates a portion of the desired hybrid structure. This is followed by a reaction with a final building block. This strategy is evident in the synthesis of novel hybrids of celecoxib (B62257) and anthraquinone, where an intermediate, 2-chloroethylisocyanate, was first reacted with celecoxib. nih.gov The resulting isocyanate-functionalized celecoxib could then be coupled with another molecule. This illustrates a modular approach where this compound could be used to "cap" or link various molecular scaffolds, creating diverse libraries of hybrid molecules for biological screening. mdpi.comresearchgate.net The synthesis of these hybrids often involves multi-step sequences, including palladium-catalyzed cross-coupling reactions to build the initial benzofuran core, followed by functional group manipulation to introduce the isocyanate and subsequent coupling reactions. mdpi.com

| Hybrid Class | Key Scaffolds | Synthetic Approach Example | Potential Application Area |

|---|---|---|---|

| Benzofuran-Semicarbazones | Benzofuran, Semicarbazone | Reaction of a benzofuran hydrazone with an appropriate aryl isocyanate. nih.gov | Anticancer nih.gov |

| Benzofuran-Piperazine Hybrids | Benzofuran, Piperazine (B1678402) | Multi-step synthesis involving coupling of benzofuran derivatives with N-aryl piperazine moieties. mdpi.comresearchgate.net | Anti-inflammatory, Anticancer mdpi.com |

| Benzofuran-Pyrazole Hybrids | Benzofuran, Pyrazole (B372694) | Synthesis via Vilsmeier-Haack reaction and subsequent cyclization reactions. mdpi.com | Antimicrobial mdpi.com |

| Benzofuran-Amine Hybrids | Benzofuran, N-methyl-N-benzylamine | Linking a benzofuran ring to the amine moiety through an alkyloxy chain. nih.govebi.ac.uk | Alzheimer's Disease nih.govebi.ac.uk |

Reaction Chemistry and Mechanistic Investigations of 1 Benzofuran 5 Yl Isocyanate

Reactivity Profile of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it reactive toward a wide array of nucleophiles. wikipedia.org Its reactivity is influenced by the electronic nature of its substituent; electron-withdrawing groups tend to enhance the electrophilicity of the central carbon atom, thereby increasing its reactivity. rsc.org

Isocyanates, including aromatic variants like 1-Benzofuran-5-yl isocyanate, are generally sensitive to moisture. The reaction with water proceeds through a well-established mechanism. Initially, the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group forms an unstable carbamic acid intermediate. l-i.co.ukresearchgate.net This intermediate readily decomposes, undergoing decarboxylation to yield a primary amine and carbon dioxide gas. wikipedia.orgl-i.co.ukacs.org

The reaction pathway is as follows:

Formation of Carbamic Acid: R-NCO + H₂O → [R-NHCOOH]

Decomposition: [R-NHCOOH] → R-NH₂ + CO₂

This evolution of CO₂ is a characteristic reaction of isocyanates with water and is utilized commercially as a blowing agent in the production of polyurethane foams. l-i.co.ukresearchgate.net The primary amine (in this case, 5-aminobenzofuran) formed during hydrolysis is itself a potent nucleophile and can subsequently react with another molecule of this compound. This secondary reaction results in the formation of a stable, disubstituted urea (B33335) linkage. wikipedia.orgresearchgate.net

R-NH₂ + R-NCO → R-NH-C(O)-NH-R

Due to this reactivity, strict anhydrous conditions are necessary for the storage and handling of this compound to prevent degradation and the formation of urea byproducts.

Isocyanates can undergo self-polymerization, particularly under the influence of heat or catalysts. The most common polymerization pathway for isocyanates is cyclotrimerization to form a highly stable, six-membered ring structure known as an isocyanurate. This reaction is often catalyzed by bases, such as tertiary amines, or certain organometallic compounds.

A competing dimerization reaction can also occur, leading to the formation of a four-membered uretdione ring, although this is generally less favored than trimerization. Furthermore, the presence of the amine product from hydrolysis can lead to the formation of polyurea chains. wikipedia.org

To manage the high reactivity and prevent premature polymerization, isocyanates can be chemically protected using a "blocked isocyanate" strategy. rsc.orgusm.edu In this approach, the isocyanate is reacted with a blocking agent, such as a phenol (B47542), caprolactam, or ketoxime, to form a thermally reversible adduct. usm.edu This masks the reactive NCO group, rendering the compound inert under normal conditions. rsc.org The active isocyanate can be regenerated on-demand by applying heat, which causes the blocking group to be eliminated, allowing the desired reaction to proceed in a controlled manner. usm.edu

As potent electrophiles, isocyanates are incompatible with a range of nucleophilic substances. wikipedia.org Strong oxidizing agents can lead to vigorous and potentially hazardous reactions, resulting in the oxidative degradation of the molecule. Beyond water, other key incompatible materials include alcohols and amines. The reactions with these nucleophiles are fundamental to isocyanate chemistry, particularly in the synthesis of polyurethanes and polyureas.

| Incompatible Material | Nucleophile | Reaction Product | Linkage Formed |

| Alcohols (R'-OH) | Hydroxyl Group | Urethane (B1682113) (Carbamate) | R-NH-C(O)-O-R' |

| Primary/Secondary Amines (R'₂NH) | Amino Group | Substituted Urea | R-NH-C(O)-NR'₂ |

| Carboxylic Acids (R'-COOH) | Carboxyl Group | Amide + CO₂ | R-NH-C(O)-R' |

The reaction with alcohols to form urethane linkages is a cornerstone of polyurethane chemistry and is typically catalyzed by tertiary amines or organometallic compounds. wikipedia.orgpoliuretanos.netresearchgate.net The reaction with amines to form ureas is generally much faster than the reaction with alcohols. researchgate.net

Chemical Transformations of the Benzofuran (B130515) Ring System

The benzofuran moiety consists of a benzene (B151609) ring fused to a furan (B31954) ring. The reactivity of this heterocyclic system is dictated by the interplay between the two rings.

In electrophilic aromatic substitution (EAS) reactions, the benzofuran ring system is generally attacked at the electron-rich furan portion rather than the benzene ring. For unsubstituted benzofuran, electrophilic attack occurs preferentially at the C2 position, as this leads to the most stable carbocation intermediate.

In this compound, the situation is more complex due to the presence of the isocyanate group at the 5-position. The -NCO group is a deactivating, electron-withdrawing group (EWG). ulethbridge.camasterorganicchemistry.com An EWG on the benzene ring decreases its reactivity toward electrophiles and directs incoming substituents to the meta positions (C4 and C6). ulethbridge.cascribd.com

| Position on Ring | Activating/Deactivating Influence | Predicted Reactivity toward Electrophiles (E⁺) |

| C2 | Part of activated furan ring; most favorable site in unsubstituted benzofuran. | Most Probable Site |

| C3 | Part of activated furan ring; less favorable than C2. | Second Most Probable Site |

| C4, C6 | Meta to deactivating -NCO group on the deactivated benzene ring. | Unlikely |

| C7 | Ortho to deactivating -NCO group on the deactivated benzene ring. | Unlikely |

The reaction pathway involves the attack of an electrophile (E⁺) on the C2 position, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity.

The electron-rich nature of the furan ring generally makes it resistant to nucleophilic attack unless strong electron-withdrawing groups are present to activate the ring. sinica.edu.tw While the isocyanate group at position 5 does withdraw electron density from the entire fused ring system, its influence on the furan ring is indirect. Direct nucleophilic attack on the C2 or C3 positions of this compound is therefore unlikely under standard conditions.

However, the benzofuran ring system is often synthesized via reactions that involve the nucleophilic character of a precursor. Many synthetic routes to benzofurans rely on an intramolecular nucleophilic cyclization step. acs.orgnih.gov For example:

Intramolecular Alkoxylation: The cyclization of an o-alkynylphenol, where the phenolic oxygen acts as a nucleophile attacking the alkyne, is a common strategy. mdpi.com

Perkin Rearrangement: The conversion of 3-halocoumarins to benzofuran-2-carboxylic acids involves an intramolecular nucleophilic attack by a phenoxide ion on the vinyl halide within the molecule. nih.gov

Cycloaddition Reactions and Heterocycle Annulation

The isocyanate group (-N=C=O) is a versatile functional group that readily participates in various cycloaddition reactions, making this compound a valuable precursor for synthesizing a range of heterocyclic compounds. These reactions allow for the construction of new ring systems fused to the benzofuran core, a process known as annulation.

Common cycloaddition reactions involving isocyanates include [2+2], [3+2], and [4+2] cycloadditions. While specific studies on this compound are not extensively detailed in publicly available literature, its reactivity can be inferred from the known behavior of other aryl isocyanates.

[2+2] Cycloaddition: This can occur with electron-rich alkenes to form β-lactams or with carbodiimides to yield 1,3-diazetidinones. Dimerization of the isocyanate itself can also occur via a [2+2] cycloaddition to form a uretidinedione ring.

[3+2] Cycloaddition: Isocyanates can react as dipolarophiles with 1,3-dipoles. For instance, reaction with azides can lead to the formation of triazolinones, and with nitrile oxides, it can yield oxadiazolinones. uchicago.edunovapublishers.com A study on the halide salt-catalyzed [3+2] cycloaddition of α,β-epoxy carboxylates with isocyanates highlights the utility of this reaction in forming complex heterocyclic structures. sioc-journal.cn

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, the isocyanate can act as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. Organocatalytic [4+2] annulation reactions have been successfully employed for the synthesis of various fused heterocyclic systems. beilstein-journals.org

Heterocycle Annulation: This involves the formation of a new ring fused to the existing benzofuran structure. Annulation reactions can be achieved through various strategies, including those based on 1,6-addition. chim.it For example, a reaction of a substituted benzofuran with chlorosulfonyl isocyanate has been shown to produce furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives. nih.gov The synthesis of fishersci.sebenzofuro[3,2-c]pyridine from a benzofuran precursor via cyclization of an azide (B81097) derivative further illustrates the concept of heterocycle annulation. researchgate.netresearchgate.net

The following table provides a hypothetical overview of potential cycloaddition reactions with this compound:

| Reaction Type | Reactant | Potential Product |

| [2+2] Cycloaddition | Alkene | β-Lactam derivative |

| [3+2] Cycloaddition | Azide | Triazolinone derivative |

| [4+2] Cycloaddition | 1,3-Diene | Dihydropyridinone derivative |

Thermal Decomposition Pathways and Analysis of Degradation Products

The thermal stability of this compound is a critical factor for its storage and handling. At elevated temperatures, isocyanates can undergo decomposition through various pathways.

One common decomposition route for isocyanates is trimerization to form a highly stable six-membered ring structure known as an isocyanurate. In the case of this compound, this would result in the formation of tris(1-benzofuran-5-yl)isocyanurate.

Another potential pathway is the formation of a carbodiimide and carbon dioxide through the reaction of two isocyanate molecules. This would yield N,N'-bis(1-benzofuran-5-yl)carbodiimide and CO2.

At higher temperatures, more extensive degradation can occur, leading to the cleavage of the molecule. Thermal decomposition of related polyurethane materials, which are formed from isocyanates, can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.se The thermal degradation of epoxy resins, which share some structural similarities with the benzofuran moiety, has been shown to produce a complex mixture of products, including smaller gaseous molecules and larger aromatic fragments. researchgate.net

The analysis of thermal decomposition products is typically performed using techniques like Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS). mdpi.com This allows for the identification of the temperatures at which degradation occurs and the chemical nature of the evolved gases.

A hypothetical breakdown of thermal degradation products at different temperature ranges is presented in the table below:

| Temperature Range | Potential Degradation Products |

| Moderate (e.g., 150-250 °C) | Tris(1-benzofuran-5-yl)isocyanurate, N,N'-bis(1-benzofuran-5-yl)carbodiimide, CO2 |

| High (>300 °C) | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), various organic fragments |

Stability Studies under Varied Environmental Conditions

The stability of this compound is influenced by environmental factors such as moisture, light, and temperature.

Moisture Sensitivity: Isocyanates are known to be sensitive to moisture. chembk.com The reaction of an isocyanate with water, known as hydrolysis, proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. smolecule.comresearchgate.net In the case of this compound, this would produce 5-aminobenzofuran. This newly formed amine is reactive and can further react with another molecule of the isocyanate to form a stable urea derivative, N,N'-bis(1-benzofuran-5-yl)urea. Due to this reactivity with water, it is recommended to store the compound under an inert atmosphere. chembk.com

The hydrolysis pathway can be summarized as follows:

This compound + H₂O → [1-Benzofuran-5-ylcarbamic acid]

[1-Benzofuran-5-ylcarbamic acid] → 5-Aminobenzofuran + CO₂

5-Aminobenzofuran + this compound → N,N'-bis(1-benzofuran-5-yl)urea

Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation. The benzofuran ring system can absorb UV light, potentially leading to bond cleavage and the formation of reactive radical species. Studies on the photodegradation of other aromatic compounds, such as carbamate (B1207046) insecticides containing a benzofuran moiety, have shown that sunlight can lead to the formation of various photoproducts. uc.pt

Thermal Stability: As discussed in the thermal decomposition section, elevated temperatures can cause degradation. Therefore, for long-term storage, this compound should be kept in a cool environment.

The following table summarizes the stability of this compound under different conditions:

| Condition | Stability | Key Degradation Products |

| Moisture/Humidity | Low | 5-Aminobenzofuran, N,N'-bis(1-benzofuran-5-yl)urea, Carbon Dioxide |

| Light Exposure | Moderate to Low | Various photoproducts via radical pathways |

| Elevated Temperature | Low | Isocyanurates, Carbodiimides, NOx, CO, CO₂ |

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic arrangement of 1-Benzofuran-5-yl isocyanate. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the benzene (B151609) ring. The protons at positions 2 and 3 of the furan ring typically appear as doublets, while the aromatic protons on the benzene ring exhibit a more complex splitting pattern due to their coupling relationships.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on established chemical shift ranges for benzofuran (B130515) and isocyanate moieties.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | ~7.7 | d | ~145 |

| 3 | ~6.8 | d | ~107 |

| 4 | ~7.6 | d | ~120 |

| 5 | - | - | ~130 |

| 6 | ~7.3 | dd | ~125 |

| 7 | ~7.5 | d | ~112 |

| 3a | - | - | ~128 |

| 7a | - | - | ~155 |

| Isocyanate (-NCO) | - | - | ~125-130 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show a cross-peak between the H-2 and H-3 protons of the furan ring, and among the coupled protons (H-4, H-6, H-7) on the aromatic ring, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. columbia.edu This technique allows for the unambiguous assignment of each carbon signal that has a proton attached. For example, it would show a cross-peak between the H-2 signal and the C-2 signal, H-3 and C-3, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.edu This provides connectivity information across quaternary (non-protonated) carbons and functional groups. Key correlations would include those from the furan protons (H-2, H-3) to the carbons of the benzene ring (e.g., C-3a, C-7a), and from the aromatic protons (H-4, H-6) to the isocyanate-bearing carbon (C-5), definitively placing the isocyanate group at the 5-position. google.commdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. wiley.com The IR spectrum of this compound is dominated by an intense and sharp absorption band characteristic of the isocyanate (-N=C=O) functional group. This asymmetric stretching vibration appears in a relatively clean region of the spectrum, making it a key diagnostic peak. researchgate.netresearchgate.net Other important absorptions include those from the C-H and C=C bonds of the aromatic system and the C-O-C stretch of the furan ring. nist.govnist.govchemicalbook.com

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Isocyanate (-N=C=O) Asymmetric Stretch | 2275 - 2250 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Benzofuran C-O-C Stretch | 1250 - 1050 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₅NO₂), the exact molecular weight is 159.14 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 159.

The fragmentation pattern provides additional structural confirmation. The molecular ion can undergo characteristic fragmentation, such as the loss of a carbon monoxide (CO) molecule from the isocyanate group to yield a nitrene radical cation, or the loss of the entire isocyanate radical (·NCO). A major fragment would likely be observed at m/z 117, corresponding to the stable benzofuranyl cation formed after the loss of the NCO group. researchgate.net Further fragmentation of the benzofuran ring system would produce smaller ions consistent with its known fragmentation pathways. raco.cat

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, or impurities, thereby allowing for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. derpharmachemica.com A reversed-phase HPLC method, typically employing a C18 stationary phase with a gradient mobile phase of acetonitrile (B52724) and water, can effectively separate this compound from related compounds. derpharmachemica.comepa.gov

Diode Array Detection (DAD): A DAD detector records the UV-Vis spectrum of the compound as it elutes from the column. This provides characteristic spectral information about the benzofuran chromophore, aiding in peak identification and homogeneity assessment.

Mass Spectrometric Detection (MSD): Coupling HPLC with a mass spectrometer provides the highest level of specificity. epa.gov As the peak corresponding to this compound elutes, the MSD confirms its identity by detecting its molecular mass (m/z 159). nih.gov This hyphenated technique, HPLC-DAD-MS, is exceptionally powerful for confirming the identity and purity of the target compound in complex mixtures or during reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily utilized to analyze reaction mixtures for the presence of starting materials, intermediates, volatile byproducts, and structural analogs. The isocyanate functional group is highly reactive and can lead to the formation of various side products, such as ureas (from reaction with water) or other adducts, which can be detected by this method.

Methodologies for analyzing benzofuran derivatives often involve a gas chromatograph equipped with a capillary column, such as a DB-Wax or HP-5MS, coupled to a mass selective detector operating in electron ionization (EI) mode. researchgate.netuni-regensburg.de The GC oven is subjected to a temperature program to ensure the separation of components based on their boiling points and affinity for the stationary phase. For instance, a typical program might start at 50°C and ramp up to 280°C to elute a wide range of compounds. uni-regensburg.de

Research on related benzofuran compounds has demonstrated the power of GC-MS in product identification. In studies involving benzofuran synthesis, GC-MS analysis identified key products and intermediates like benzofuran-2-carboxaldehyde. researchgate.net Furthermore, GC-MS analysis of reaction mixtures involving benzoyl azides and benzofuran has successfully identified the isocyanate intermediate formed via a Curtius rearrangement. uni-regensburg.dersc.org The technique is also sensitive enough to detect decomposition products and can be used to monitor reaction progress. rsc.org

However, standard GC-MS can sometimes be insufficient for distinguishing between positional isomers of benzofuran derivatives. In such cases, tandem mass spectrometry (MS/MS or MSn) provides more detailed structural information through controlled fragmentation of selected ions, enabling reliable differentiation. researchgate.net The table below summarizes typical parameters used in the GC-MS analysis of benzofuran analogs.

| Analyte Class | GC Column | Carrier Gas | Temperature Program | MS Detection Mode |

|---|---|---|---|---|

| Diphenidine Derivatives (Analogs) | HP5 MS (30 m x 0.25 mm i.d., 0.25 µm) | Helium (1.0 mL/min) | Initial 100°C (1 min), ramp to 280°C at 20°C/min, hold for 5 min | EI, Full Scan (50–550 amu) |

| Furan Derivatives | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm) | Not Specified | Not Specified | MS/MS, Multiple Reaction Monitoring (MRM) |

| Volatile Aroma Compounds (incl. Benzofurans) | DB-Wax Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm) | Helium | 40°C (5 min), ramp to 230°C at 3°C/min, hold for 15 min | EI, MS/MS (QqQ) |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline compound. For derivatives of this compound, which are often synthesized to become part of larger, more complex molecules, this technique is paramount for confirming absolute stereochemistry and analyzing conformational features. The highly reactive isocyanate group serves as a chemical handle to form derivatives such as ureas, carbamates, and other heterocyclic systems, whose precise spatial arrangements can be elucidated through single-crystal X-ray diffraction. researchgate.netmdpi.comclockss.org

Studies on various benzofuran derivatives highlight the utility of this method. For instance, X-ray analysis has been used to:

Confirm Stereochemistry: The absolute configuration of newly formed chiral centers or the geometry (e.g., Z or E) of double bonds in benzofuran derivatives has been unequivocally established. nih.gov

Elucidate Conformation: The technique reveals the preferred spatial orientation of the molecule, including the planarity of the benzofuran ring system and the torsion angles between different parts of the molecule. researchgate.net In one study of a benzofuran urea (B33335) derivative, X-ray diffraction revealed the presence of six different conformations within a single crystal, highlighting the molecule's flexibility. researchgate.net

Analyze Intermolecular Interactions: It provides detailed insight into how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds and π-π stacking that govern the supramolecular architecture. researchgate.netjcchems.com

A study on 1-(5-bromobenzofuran-2-yl) derivatives provided detailed crystallographic data, confirming a Z conformation and identifying the intermolecular hydrogen bonds that lead to the formation of a dimeric arrangement in the crystal structure. researchgate.netjcchems.com The conformation of these derivatives is critical as it often dictates their biological activity and interaction with protein binding sites. nih.gov The table below presents crystallographic data for several representative benzofuran derivatives, illustrating the type of information obtained from such analyses.

| Compound/Derivative Name | Molecular Formula | Crystal System | Space Group | Key Structural Findings |

|---|---|---|---|---|

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | Adopts Z conformation; forms centrosymmetric dimers via O-H···N hydrogen bonds. Benzofuran group is almost planar. researchgate.netjcchems.com |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime | C₂₇H₂₄BrNO₃ | Triclinic | P-1 | Adopts Z conformation; forms one-dimensional infinite chains via C-H···O hydrogen bonds. researchgate.netjcchems.com |

| A Benzofuran Urea Derivative | Not Specified | Not Specified | Not Specified | Single crystal contained six different conformations connected by hydrogen bonding interactions. researchgate.net |

Biological and Pharmacological Research Applications of 1 Benzofuran 5 Yl Isocyanate Derivatives

Antineoplastic and Anticancer Research

The quest for novel and more effective anticancer agents has led to the exploration of various chemical scaffolds, with benzofuran (B130515) derivatives showing considerable promise. nih.govmdpi.com These compounds have demonstrated a broad spectrum of antineoplastic activities, attributable to their ability to interact with multiple cellular targets involved in cancer cell proliferation, survival, and metastasis.

Investigations into Kinase Inhibition: CDK2, PI3K, VEGFR2, GSK-3β, mTOR, Pim-1, Src Kinase

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Derivatives of 1-benzofuran-5-yl isocyanate have been investigated as inhibitors of several key kinases implicated in cancer progression.

CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. tandfonline.comdoi.org Novel oxindole/benzofuran hybrids have been designed and synthesized as dual inhibitors of CDK2 and GSK-3β. nih.gov Certain derivatives exhibited potent, sub-micromolar inhibitory activity against CDK2, with some compounds showing IC50 values comparable to the reference standard, staurosporine. nih.govtandfonline.com For instance, the bromo isatin (B1672199) derivative 5d demonstrated the most potent inhibitory activity with an IC50 of 37.80 nM. nih.govtandfonline.com Hybridization of benzofuran and piperazine (B1678402) has also yielded potent CDK2 inhibitors, with compound 9h showing an IC50 of 40.91 nM. nih.gov

PI3K (Phosphatidylinositol-3-Kinase): The PI3K/Akt/mTOR signaling pathway is frequently overactivated in cancer, promoting cell growth and survival. nih.govnih.gov Benzofuran derivatives have been developed as PI3K inhibitors. nih.gov One study reported a benzofuranyl thiosemicarbazone derivative, compound 8 , as a potent inhibitor of PI3Kα with an IC50 value of 2.21 nM, which was more potent than the reference drug LY294002 (IC50 = 6.18 nM). nih.govresearchgate.net Other benzofuran derivatives have also shown good inhibitory activity against PI3Kα, with IC50 values in the low micromolar range. nih.gov

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.com A benzofuranyl thiosemicarbazone derivative, compound 8 , was identified as a dual inhibitor of PI3K and VEGFR-2, with a VEGFR-2 IC50 of 68 nM. nih.govresearchgate.net This dual-targeting approach is a promising strategy for cancer therapy.

GSK-3β (Glycogen Synthase Kinase 3β): GSK-3β is implicated in various cellular processes, and its overexpression has been linked to several cancers, including breast cancer. nih.govebi.ac.uk Oxindole-benzofuran hybrids have been developed as dual CDK2/GSK-3β inhibitors. nih.govresearchgate.net The bromo isatin derivative 5d and the methoxy (B1213986) isatin derivative 5f showed potent inhibitory activity against GSK-3β, with IC50 values of 32.09 nM and 40.13 nM, respectively. nih.gov

mTOR (mammalian Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. nih.gov Benzofuran derivatives have been identified as a novel class of mTOR inhibitors, directly binding to and inhibiting the kinase activity of mTOR complex 1 (mTORC1). nih.govresearchgate.net

Pim-1 and Src Kinase: Benzofuran derivatives have also been reported to exert their anticancer activity through the inhibition of other protein kinases such as Pim-1 and Src kinase. nih.govnih.govtandfonline.com For example, Src Inhibitor 1, a compound with a related scaffold, is a potent dual-site Src kinase inhibitor with an IC50 of 44 nM. rndsystems.commedchemexpress.com

Modulatory Effects on Tubulin Polymerization and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. nih.govnih.gov Several benzofuran derivatives have been shown to interfere with tubulin polymerization. nih.govsemanticscholar.org For instance, a series of benzo[b]furans with modifications at the 5-position demonstrated potent inhibition of tubulin polymerization. nih.gov The most active compound in this series, 36 , inhibited tubulin polymerization with a value similar to that of combretastatin (B1194345) A-4. nih.gov Molecular docking studies have indicated that these compounds can bind to the tubulin protein, thereby disrupting microtubule dynamics. nih.gov Carbamate (B1207046) insecticides containing a benzofuran moiety have also been shown to inhibit tubulin polymerization in vitro. nih.gov

Induction of Apoptosis and Regulation of Cell Cycle Progression

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov Many benzofuran derivatives exert their anticancer effects by inducing apoptosis and modulating the cell cycle. nih.govnih.govnih.gov

Apoptosis Induction: A novel benzofuran-isatin conjugate, compound 5a , was found to induce apoptosis in colorectal cancer cell lines. nih.gov This induction was associated with the upregulation of the tumor suppressor p53, downregulation of the anti-apoptotic protein Bcl-xl, and upregulation of the pro-apoptotic protein Bax and cytochrome c, suggesting the involvement of the mitochondria-dependent apoptosis pathway. nih.gov Other benzofuran derivatives have also been shown to induce apoptosis through caspase activation. nih.govmdpi.com For example, treatment of K562 cells with certain benzofuran derivatives led to a significant increase in the activity of caspases 3 and 7. mdpi.com

Cell Cycle Arrest: Benzofuran derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. nih.govnih.govnih.gov For example, a synthetic derivative of benzofuran lignan, Benfur , caused G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.govnih.gov This was accompanied by an increase in the levels of p21, p27, and cyclin B. nih.govnih.gov Another study showed that a benzofuranyl thiosemicarbazone derivative, compound 8 , caused cell cycle arrest in the G1/S phase in HeLa cells. researchgate.net Furthermore, oxindole-benzofuran hybrids have been shown to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. nih.gov

Evaluation of Antiproliferative Activities across Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. nih.govnih.govresearchgate.net The cytotoxic efficacy of these compounds is often evaluated using in vitro assays, such as the MTT assay, which measures cell viability.

One study reported a series of new benzofuran derivatives, with compounds 8 , 9 , and 11 showing high activity against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), epithelioid carcinoma cervix cancer (Hela), and human prostate cancer (PC3) cell lines, with IC50 values in the low micromolar range. nih.gov Another study highlighted a benzofuranyl thiosemicarbazone, compound 8 , which exhibited strong inhibitory activity against HePG2 and Hela cell lines. nih.gov Furthermore, a benzofuran-isatin conjugate, Compound 5a , showed potent cytotoxic effects on colorectal adenocarcinoma HT29 and metastatic CRC SW620 cell lines. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8 | HePG2 | 9.73 | nih.gov |

| Compound 8 | Hela | 7.94 | nih.gov |

| Compound 9 | MCF-7 | 6.55 - 13.14 | nih.gov |

| Compound 11 | HePG2 | 4 - 8.99 | nih.gov |

| Compound 5a | HT29 | Potent Cytotoxicity | nih.gov |

| Compound 5a | SW620 | Potent Cytotoxicity | nih.gov |

| Compound 9h | Panc-1 | 0.94 | tandfonline.com |

| Compound 9h | MCF-7 | 2.92 | tandfonline.com |

| Compound 9h | A-549 | 1.71 | tandfonline.com |

| Compound 36 | A549 | 0.06 | nih.gov |

Development of Multitargeting Agents for Cancer Therapy

The development of agents that can simultaneously inhibit multiple targets is a promising strategy to overcome drug resistance and improve therapeutic efficacy in cancer. nih.gov The benzofuran scaffold has proven to be a versatile platform for the design of such multitargeting agents. nih.govnih.gov

As previously mentioned, a benzofuranyl thiosemicarbazone derivative, compound 8 , was identified as a dual inhibitor of PI3K and VEGFR-2, two key targets in cancer progression. nih.govresearchgate.net Similarly, oxindole-benzofuran hybrids have been developed as dual inhibitors of CDK2 and GSK-3β, demonstrating the potential of this scaffold to target multiple kinases. nih.gov This multitargeted approach offers the potential for enhanced anticancer activity and a broader therapeutic window.

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Design

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds in drug discovery. mdpi.comnih.gov For benzofuran derivatives, SAR studies have provided valuable insights into the structural features required for potent anticancer activity. mdpi.com

It has been observed that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. mdpi.com Hybridization of the benzofuran core with other heterocyclic moieties, such as chalcone, triazole, piperazine, and imidazole, has emerged as a successful strategy to develop potent cytotoxic agents. mdpi.com For instance, in a series of oxindole-benzofuran hybrids, the nature and position of substituents on the isatin ring significantly influenced the inhibitory activity against CDK2 and GSK-3β. nih.gov The presence of a bromo or methoxy group at specific positions led to enhanced potency. nih.gov In another study, the linkage of a thiosemicarbazone moiety to the benzofuran scaffold resulted in a highly potent PI3K/VEGFR-2 inhibitor. nih.gov These SAR findings provide a rational basis for the design and synthesis of new and more effective benzofuran-based anticancer agents.

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Potential

Derivatives of this compound are a subject of significant interest in medicinal chemistry due to their broad-spectrum antimicrobial properties. These compounds have demonstrated notable efficacy against a variety of pathogenic bacteria, fungi, and viruses.

Efficacy against Bacterial Strains (e.g., S. aureus, E. coli, B. cereus, K. pneumoniae, P. aeruginosa)

Benzofuran derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have revealed that the substitution patterns on the benzofuran ring system play a crucial role in their antibacterial potency. For instance, certain hydrophobic benzofuran analogs have exhibited strong antibacterial activities, with Minimum Inhibitory Concentrations (MIC) as low as 0.39-3.12 μg/mL against strains like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Some derivatives have shown potent activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com

The introduction of specific functional groups can enhance the antibacterial efficacy. For example, compounds bearing a hydroxyl group at the C-6 position of the benzofuran ring have demonstrated excellent antibacterial activities against a range of bacteria with MIC values between 0.78 and 3.12 μg/mL. nih.gov Similarly, the presence of a hydroxyl group at the C-4 position has been linked to excellent activity against S. aureus and MRSA, with MIC values of 0.39 μg/mL and 0.78 μg/mL, respectively. nih.gov

Furthermore, some benzofuran derivatives containing a thiazolidinone moiety have displayed good antimicrobial activity against various bacterial strains. nih.gov Research has also indicated that certain 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives are particularly active against S. aureus and E. coli. epa.gov The inhibitory activity of some synthesized compounds was found to be higher against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov

Below is a table summarizing the antibacterial activity of selected benzofuran derivatives:

| Bacterial Strain | Derivative Type | Concentration/MIC | Reference |

| Staphylococcus aureus | Hydrophobic benzofuran analogs | 0.39-3.12 μg/mL | nih.gov |

| Staphylococcus aureus | C-4 hydroxyl substituted | 0.39 μg/mL | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | C-4 hydroxyl substituted | 0.78 μg/mL | nih.gov |

| Escherichia coli | Hydrophobic benzofuran analogs | 0.39-3.12 μg/mL | nih.gov |

| Bacillus subtilis | Hydrophobic benzofuran analogs | 0.39-3.12 μg/mL | nih.gov |

| Enterococcus faecalis | M5a, M5g derivatives | 50µg/ml | cuestionesdefisioterapia.com |

| Pseudomonas aeruginosa | Sulphonyl derivatives (6b, 6d, 6e, 6f, 6g, 6h) | Good to excellent activity | derpharmachemica.com |

| Klebsiella pneumoniae | Benzofuran ketoxime derivatives | Good activity | nih.gov |

Antifungal Efficacy against Pathogenic Fungi (e.g., C. albicans, A. flavus, C. kruseii, A. fumigatus)

Benzofuran derivatives have also been recognized for their significant antifungal properties. jocpr.com Research has shown that specific substitutions on the benzofuran scaffold are key to their fungicidal or fungistatic action. For example, benzofuran-5-ol (B79771) derivatives have been synthesized and have demonstrated good in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.govresearchgate.net

Some benzofuran derivatives have shown remarkable activity against Candida albicans. nih.gov For instance, certain benzofuran ketoxime derivatives displayed good activity against C. albicans with MIC values ranging from 0.625 to 2.5 μg/mL. nih.gov Additionally, novel benzofuran-semicarbazide hybrids have shown significant antifungal activities against Aspergillus fumigatus, Candida kruseii, and sensitive C. albicans. researchgate.net

The following table highlights the antifungal activity of some benzofuran derivatives:

| Fungal Strain | Derivative Type | Concentration/MIC | Reference |

| Candida albicans | Benzofuran ketoxime derivatives | 0.625-2.5 μg/mL | nih.gov |

| Candida albicans | Benzofuran-5-ol derivatives | 1.6 mg/mL | researchgate.net |

| Aspergillus flavus | Crude extract and isolated compounds (1-3) | Weak activity | ekb.eg |

| Candida kruseii | Benzofuran-semicarbazide hybrids | - | researchgate.net |

| Aspergillus fumigatus | Benzofuran-semicarbazide hybrids | - | researchgate.net |

| Cryptococcus neoformans | Benzofuran-5-ol derivatives | Good activity | nih.govresearchgate.net |

Mechanisms of Action (e.g., Inhibition of N-Myristoyltransferase)

A key mechanism behind the antifungal activity of certain benzofuran derivatives is the inhibition of N-myristoyltransferase (Nmt). nih.gov Nmt is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is vital for the function and localization of these proteins, making Nmt an attractive target for antifungal drug development. nih.govresearchgate.net

The modification of the C-2 position of a specific benzofuran derivative, RO-09-4609, which is an Nmt inhibitor, has led to the discovery of potent antifungal agents. nih.gov Structural and molecular docking studies have further elucidated the binding interactions between benzofuran derivatives and the active site of Nmt, providing a basis for the rational design of more effective inhibitors. researchgate.net

Antiviral Properties, Including Anti-HIV Activity

The antiviral potential of benzofuran derivatives has been explored, with some compounds showing promising activity against various viruses, including the Human Immunodeficiency Virus (HIV). derpharmachemica.comjocpr.com For instance, the introduction of a benzofuran group at the 9-position of a pyrimido[1,2-c] cuestionesdefisioterapia.comCurrent time information in Bangalore, IN.benzothiazine scaffold was well tolerated and showed anti-HIV activity. kyoto-u.ac.jp

Furthermore, certain 1-benzyl derivatives of 5-(arylamino)uracils have demonstrated inhibitory activity against HIV-1 in cell cultures. nih.gov While the research is ongoing, these findings suggest that the benzofuran scaffold can be a valuable template for the development of novel antiviral agents.

Research into Antiprotozoal and Antiamoebic Efficacy

The broad biological activity of benzofuran derivatives extends to antiprotozoal and antiamoebic properties. researchgate.net Benzofuroxan (B160326) derivatives, which can be synthesized from benzofurans, have been studied for their activity against various parasites. researchgate.net These compounds have shown potential as anti-chagas and antiamoebic agents. researchgate.net The nature of the substituent on the carbocyclic ring of benzofuroxan is critical to its medicinal properties. researchgate.net

Neuropharmacological and Central Nervous System (CNS) Research

Beyond their antimicrobial applications, derivatives of this compound and related benzofuran compounds are being investigated for their potential in treating central nervous system (CNS) disorders. google.com The benzofuran scaffold is present in compounds that have been designed as ligands for various CNS receptors.

For example, a novel selective agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor, (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), has been identified as a promising candidate for treating cognitive impairment associated with neurological disorders. researchgate.net This compound has demonstrated selectivity for the central nervous system over the peripheral nervous system. researchgate.net

Furthermore, diarylurea derivatives containing a benzofuran-5-yl group have been evaluated as allosteric modulators of the cannabinoid CB1 receptor, a target for various CNS disorders. nih.gov Research has also explored benzofuran derivatives as selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists, which have shown antidepressant-like action in animal studies. nih.gov These studies highlight the versatility of the benzofuran nucleus in the design of novel neuropharmacological agents.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease (AD). mdpi.comfrontiersin.org In patients with moderate to severe AD, BChE becomes the primary enzyme for acetylcholine metabolism in the brain. mdpi.com Consequently, the development of dual or selective inhibitors for these enzymes is an active area of research.

A series of novel benzofuranyl derivatives have been synthesized and evaluated for their inhibitory effects on both AChE and BChE. nih.gov In one study, these derivatives demonstrated significant inhibitory potential, with Ki values ranging from 0.009 to 0.61 μM for AChE and 0.28 to 1.60 μM for BChE. nih.gov Another study on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis revealed potent and selective BChE inhibitory activity. mdpi.com Specifically, cathafuran C exhibited a Ki value of 1.7 μM against BChE, proving to be more potent than the positive control, galantamine. mdpi.com